KVBSNKUVQDEEEZ-UHFFFAOYSA-K
Description
KVBSNKUVQDEEEZ-UHFFFAOYSA-K is the InChIKey identifier for a fluorinated cyclohexane derivative with the molecular formula C₇H₁₀F₂O₂ and a molecular weight of 164.15 g/mol. This compound, identified by CAS No. 122665-97-8, is synthesized via the sulfuric acid-catalyzed reaction of 4,4-difluorocyclohexanecarboxamide in methanol under controlled conditions (0–70°C, 16 hours) . Key properties include:
- Solubility: Highly water-soluble (1.55–9.71 mg/mL).
- BBB Permeability: Confirmed blood-brain barrier penetration.
- Safety Profile: Classified with hazard warnings for skin/eye irritation (H315, H319) and respiratory tract irritation (H335) .
Its structural features include a difluorinated cyclohexane ring and a carboxamide group, making it relevant for pharmaceutical and agrochemical research.
Properties
CAS No. |
100432-49-3 |
|---|---|
Molecular Formula |
C30H51RhS3 |
Molecular Weight |
610.823 |
IUPAC Name |
rhodium(3+);4,6,6-trimethylbicyclo[3.1.1]heptane-3-thiolate |
InChI |
InChI=1S/3C10H18S.Rh/c3*1-6-8-4-7(5-9(6)11)10(8,2)3;/h3*6-9,11H,4-5H2,1-3H3;/q;;;+3/p-3 |
InChI Key |
KVBSNKUVQDEEEZ-UHFFFAOYSA-K |
SMILES |
CC1C2CC(C2(C)C)CC1[S-].CC1C2CC(C2(C)C)CC1[S-].CC1C2CC(C2(C)C)CC1[S-].[Rh+3] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of KVBSNKUVQDEEEZ-UHFFFAOYSA-K typically involves the reaction of rhodium salts with 2,6,6-trimethylbicyclo(3.1.1)heptane-3-thiol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require the use of solvents such as dichloromethane or toluene. The reaction conditions, including temperature and time, are optimized to ensure the formation of the desired complex.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include purification steps such as recrystallization or chromatography to obtain the compound in high purity. The use of automated reactors and controlled environments ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: KVBSNKUVQDEEEZ-UHFFFAOYSA-K can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state rhodium complexes.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield rhodium(IV) complexes, while reduction may produce rhodium(I) species.
Scientific Research Applications
Chemistry: KVBSNKUVQDEEEZ-UHFFFAOYSA-K is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and carbon-carbon coupling reactions. Its unique structure allows for selective catalysis, making it valuable in synthetic chemistry.
Biology and Medicine: In biological research, this compound is studied for its potential as an anticancer agent. The rhodium center can interact with DNA, leading to the inhibition of cancer cell growth. Additionally, its ability to generate reactive oxygen species makes it a candidate for photodynamic therapy.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties are harnessed to improve the efficiency of chemical processes, reducing costs and environmental impact.
Mechanism of Action
The mechanism by which KVBSNKUVQDEEEZ-UHFFFAOYSA-K exerts its effects involves the coordination of the rhodium center with target molecules. In catalysis, the rhodium center facilitates the activation of substrates, leading to the formation of desired products. In biological systems, the compound can bind to DNA or proteins, disrupting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of KVBSNKUVQDEEEZ-UHFFFAOYSA-K and Analogues
Key Observations:
Structural Similarity :
- The highest similarity (0.94) is observed with 3,3-difluorocyclobutanecarboxylic acid , likely due to shared difluorinated cyclic structures and carboxylic acid derivatives. However, the cyclohexane ring in this compound enhances steric bulk and solubility compared to cyclobutane analogues .
- Lower similarity scores (e.g., 0.80 for trifluorinated cyclopentane derivatives) reflect reduced functional group alignment.
Physicochemical Properties: this compound exhibits superior aqueous solubility (up to 9.71 mg/mL) compared to analogues, attributed to its carboxamide group and ring size.
Synthesis :
- Unlike analogues synthesized via Grignard reactions or halogen exchange, this compound is produced via acid-catalyzed amidation , enabling scalable and cost-effective production .
Applications :
- While analogues like trans-4-(trifluoromethyl)cyclohexanecarboxylic acid are used in industrial applications, this compound’s BBB permeability positions it for neurological or antimicrobial drug research.
Research Findings and Limitations
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